N-allyl-7-chloro-4-quinazolinamine
Overview
Description
N-allyl-7-chloro-4-quinazolinamine is a chemical compound belonging to the quinazoline family. Quinazolines are nitrogen-containing heterocycles that have garnered significant attention due to their diverse biological activities and potential therapeutic applications
Mechanism of Action
Target of Action
N-allyl-7-chloro-4-quinazolinamine, also known as 7-chloro-N-prop-2-enylquinazolin-4-amine, is a derivative of quinazoline, a class of compounds that have been found to exhibit a wide range of biopharmaceutical activities Quinazoline derivatives have been reported to interact with various biological targets, including enzymes, receptors, and proteins involved in critical cellular processes .
Mode of Action
Quinazoline derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular processes . For instance, some quinazoline derivatives have been found to inhibit enzyme activity, disrupt protein-protein interactions, or modulate receptor signaling .
Biochemical Pathways
Quinazoline derivatives have been reported to influence a variety of biochemical pathways, often related to their targets of action . These can include pathways involved in cell growth and proliferation, inflammation, and various disease processes .
Result of Action
Given the broad range of biological activities exhibited by quinazoline derivatives, it is likely that this compound could have multiple effects at the molecular and cellular levels .
Biochemical Analysis
Biochemical Properties
N-allyl-7-chloro-4-quinazolinamine plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, quinazoline derivatives, including this compound, have been shown to inhibit α-glucosidase, an enzyme involved in carbohydrate metabolism . This inhibition can lead to a decrease in blood glucose levels, making it a potential candidate for managing diabetes. Additionally, this compound may interact with other biomolecules, such as DNA and RNA, affecting their stability and function .
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, quinazoline derivatives, including this compound, have shown anticancer properties by inducing apoptosis in cancer cells . This compound can modulate cell signaling pathways, such as the PI3K/Akt and MAPK pathways, leading to the inhibition of cell proliferation and the induction of cell death . Furthermore, it can affect cellular metabolism by altering the activity of key metabolic enzymes .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, influencing their activity. For instance, it has been shown to inhibit the activity of α-glucosidase by binding to its active site, preventing the enzyme from catalyzing its substrate . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins . These interactions can lead to changes in the expression of genes involved in cell proliferation, apoptosis, and metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions . Its degradation products can also exhibit biological activity, which may contribute to its overall effects . Long-term exposure to this compound in in vitro and in vivo studies has shown sustained effects on cellular function, including prolonged inhibition of enzyme activity and modulation of gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to exhibit beneficial effects, such as the inhibition of tumor growth and the reduction of blood glucose levels . At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications while minimizing potential side effects .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of active metabolites . These metabolites can further interact with other metabolic enzymes, affecting metabolic flux and metabolite levels . Additionally, this compound can influence the activity of key metabolic pathways, such as glycolysis and the tricarboxylic acid cycle, by modulating the activity of specific enzymes .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be actively transported across cell membranes by specific transporters, such as ATP-binding cassette (ABC) transporters . Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation . The distribution of this compound within tissues can also be affected by its binding affinity to plasma proteins, which can modulate its bioavailability and therapeutic effects .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, by specific targeting signals or post-translational modifications . For instance, this compound can be localized to the nucleus, where it can interact with DNA and transcription factors, modulating gene expression . Additionally, its localization to mitochondria can influence mitochondrial function and cellular metabolism .
Preparation Methods
The synthesis of N-allyl-7-chloro-4-quinazolinamine typically involves the condensation reaction of 4-chloroanthranilic acid amide with triethyl orthoformate to prepare the 7-chloro-substituted derivative . . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
N-allyl-7-chloro-4-quinazolinamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form quinazoline N-oxides.
Reduction: Reduction reactions can convert it into different quinazoline derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-allyl-7-chloro-4-quinazolinamine has several scientific research applications:
Comparison with Similar Compounds
N-allyl-7-chloro-4-quinazolinamine can be compared with other quinazoline derivatives such as:
Prazosin: Used to treat benign prostatic hyperplasia and post-traumatic stress disorder.
Erlotinib and Gefitinib: Used for the treatment of lung and pancreatic cancers.
Doxazosin: Another compound used for treating benign prostatic hyperplasia.
What sets this compound apart is its unique allyl group, which can influence its biological activity and chemical reactivity. This uniqueness makes it a valuable compound for further research and development in medicinal chemistry.
Biological Activity
N-allyl-7-chloro-4-quinazolinamine is a compound of increasing interest in medicinal chemistry, particularly for its potential biological activities, including anticancer properties. This article reviews the synthesis, biological evaluation, and therapeutic potential of this compound, drawing from diverse research studies and findings.
1. Chemical Structure and Synthesis
This compound belongs to the quinazoline family, which is known for its diverse pharmacological activities. The structure features a chloro substituent at position 7 and an allyl group at position 4 of the quinazoline ring. The synthesis of this compound typically involves the condensation of appropriate amino and halogenated compounds under controlled conditions.
2.1 Anticancer Activity
Recent studies have highlighted the anticancer potential of quinazoline derivatives, including this compound. Research has shown that this compound exhibits moderate cytotoxicity against various cancer cell lines.
Cell Line | IC50 (µM) |
---|---|
Hepatocellular carcinoma (HePG-2) | 29.47 |
Mammary gland breast cancer (MCF-7) | 39.41 |
Human prostate cancer (PC3) | Not specified |
Colorectal carcinoma (HCT-116) | 17.35 |
These results suggest that this compound may selectively inhibit cancer cell proliferation, with the most potent activity observed against colorectal carcinoma cells .
The mechanism by which this compound exerts its anticancer effects may involve the inhibition of specific kinases or enzymes involved in tumor growth and survival pathways. For instance, quinazoline derivatives have been documented to inhibit EGFR-TK activity, leading to reduced cell proliferation and induction of apoptosis in cancer cells .
3.1 In Vitro Studies
A variety of in vitro studies have been conducted to assess the biological activity of this compound:
- Cytotoxicity Assays : Evaluations against multiple cancer cell lines indicated that the compound's effectiveness varies significantly depending on the type of cancer.
- Cell Cycle Analysis : Studies demonstrated that treatment with this compound can lead to cell cycle arrest at the G2/M phase, promoting apoptotic pathways .
3.2 In Vivo Studies
Preliminary animal studies have shown promise in using quinazoline derivatives for treating drug-resistant cancers. For example, administration of related compounds resulted in significant tumor regression in mouse models, highlighting their potential for therapeutic applications .
4.
This compound exhibits promising biological activity, particularly as an anticancer agent. Its moderate cytotoxic effects against various cancer cell lines and potential mechanisms involving kinase inhibition underscore its therapeutic potential. Ongoing research is necessary to fully elucidate its pharmacological profiles and optimize its efficacy through structural modifications.
Properties
IUPAC Name |
7-chloro-N-prop-2-enylquinazolin-4-amine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN3/c1-2-5-13-11-9-4-3-8(12)6-10(9)14-7-15-11/h2-4,6-7H,1,5H2,(H,13,14,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRXXHDVDHJKACW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC1=NC=NC2=C1C=CC(=C2)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.67 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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